4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-2-one
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Overview
Description
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-2-one is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, with a piperazine moiety attached. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-2-one typically involves the formation of the pyrazole and pyrimidine rings followed by their fusion and subsequent attachment of the piperazine moiety. One common method involves the cyclocondensation of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine precursor under anhydrous conditions . The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .
Scientific Research Applications
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of kinases or other proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolylpyridazine: Another heterocyclic compound with similar biological activities.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant inhibitory activity against various targets.
Uniqueness
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-2-one is unique due to its specific structural features and the combination of pyrazole, pyrimidine, and piperazine moieties.
Properties
Molecular Formula |
C13H16N6O |
---|---|
Molecular Weight |
272.31 g/mol |
IUPAC Name |
4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-2-one |
InChI |
InChI=1S/C13H16N6O/c1-9-5-10(2)19(17-9)12-6-11(15-8-16-12)18-4-3-14-13(20)7-18/h5-6,8H,3-4,7H2,1-2H3,(H,14,20) |
InChI Key |
DMWVDTCPAXBXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCNC(=O)C3)C |
Origin of Product |
United States |
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